mitoTracker Green FM

Mitochondrial membrane potential Morphofunctional analysis Live-cell imaging

MitoTracker Green FM is the definitive membrane-potential-independent mitochondrial stain. Unlike potentiometric dyes (TMRM, JC-1), its covalent thiol-reactive mechanism retains >60% signal under ΔΨm depolarization, enabling true mitochondrial mass quantification. The 'no-wash' property and superior photostability make it essential for live-cell HCS, flow cytometry, and time-lapse studies. Procure to normalize functional parameters to mitochondrial content.

Molecular Formula C34H28Cl5N3O
Molecular Weight 671.9 g/mol
CAS No. 201860-17-5
Cat. No. B609064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemitoTracker Green FM
CAS201860-17-5
SynonymsMitoMark Green I
Molecular FormulaC34H28Cl5N3O
Molecular Weight671.9 g/mol
Structural Identifiers
SMILESC[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-]
InChIInChI=1S/C34H28Cl4N3O.ClH/c1-39-29-5-2-3-6-32(29)42-34(39)8-4-7-33-40(21-25-13-9-23(19-35)10-14-25)30-17-27(37)28(38)18-31(30)41(33)22-26-15-11-24(20-36)12-16-26;/h2-18H,19-22H2,1H3;1H/q+1;/p-1
InChIKeyRUVJFMSQTCEAAB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 50 ug / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MitoTracker Green FM (CAS 201860-17-5): Procurement-Relevant Specifications and Comparative Context


MitoTracker Green FM is a cell-permeant, carbocyanine-based green-fluorescent dye (Ex/Em ≈490/516 nm) used for selective labeling of mitochondria in live cells . Unlike many conventional mitochondrial probes that rely solely on membrane potential for accumulation, MitoTracker Green FM contains a mildly thiol-reactive chloromethyl moiety, enabling covalent binding to mitochondrial proteins upon entry [1]. This mechanism confers a degree of membrane potential-independent retention, establishing it as a preferential tool for assessing mitochondrial mass. However, its fluorescence signal is not retained after aldehyde fixation, limiting its use to live-cell imaging and flow cytometry workflows .

MitoTracker Green FM: Why Generic Mitochondrial Dyes Cannot Substitute for Membrane Potential-Independent Mass Quantification


Generic substitution of MitoTracker Green FM with other mitochondrial probes (e.g., TMRM, Rhodamine 123, JC-1, or MitoTracker Red CMXRos) is scientifically invalid in experiments requiring assessment of mitochondrial mass independent of membrane potential (ΔΨm). Traditional potentiometric dyes (e.g., TMRM) exhibit a high degree of ΔΨm sensitivity, with fluorescence signal decreasing by >90% upon FCCP-induced depolarization [1]; their accumulation is directly proportional to ΔΨm, confounding mass interpretation. In contrast, MitoTracker Green FM retains >60% of its localization under the same depolarizing conditions due to its covalent thiol-binding mechanism [2]. Substitution with fixation-compatible probes (e.g., MitoTracker Deep Red FM) is also not possible if the workflow requires live-cell, no-wash imaging, as MitoTracker Green FM exhibits negligible aqueous background fluorescence, enabling direct observation without washing [3]. These mechanistic distinctions dictate that procurement must align strictly with the experimental parameter being measured—mass vs. potential.

MitoTracker Green FM vs. Analogs: A Quantitative Head-to-Head Evidence Guide for Scientific Procurement


MitoTracker Green FM Exhibits 10-Fold Lower Sensitivity to Mitochondrial Depolarization than TMRM

In a direct head-to-head comparison using primary human skin fibroblasts, MitoTracker Green FM (MG) demonstrated significantly lower sensitivity to FCCP-induced mitochondrial membrane potential (Δψ) depolarization compared to tetramethylrhodamine methyl ester (TMRM). The study quantified the decrease in mitochondrial localization following FCCP treatment, establishing a rank order of sensitivity: TMRM ≫ CHM2Xros = CMXros = MDR > MG [1]. This indicates that MitoTracker Green FM's retention is largely independent of Δψ, while TMRM signal is nearly abolished under depolarized conditions.

Mitochondrial membrane potential Morphofunctional analysis Live-cell imaging

MitoTracker Green FM Demonstrates Superior Photostability Over Rhodamine 123

Comparative photostability assessments indicate that MitoTracker Green FM is substantially more photostable than the widely used mitochondrial dye rhodamine 123 [1]. While specific photobleaching half-life values are not provided in the referenced technical summary, the qualitative improvement is described as 'substantial'. This enhanced photostability allows for extended time-lapse imaging with reduced signal decay, producing a brighter and more mitochondrion-selective signal at lower working concentrations.

Photobleaching Confocal microscopy Long-term imaging

Covalent Thiol-Binding Confers Membrane Potential-Independent Retention Versus Potentiometric Analogs

MitoTracker Green FM's differentiation from analogs such as MitoTracker Orange CMTMRos and MitoTracker Red CMXRos is rooted in its covalent binding mechanism. MitoTracker Green FM contains a mildly thiol-reactive chloromethyl moiety that reacts with free thiol groups on cysteine residues of mitochondrial matrix proteins, resulting in covalent attachment [1]. In contrast, MitoTracker Orange CMTMRos and MitoTracker Red CMXRos accumulate primarily in a membrane potential-dependent manner and are retained via hydrophobic interactions rather than covalent bonds . This mechanistic distinction allows MitoTracker Green FM to preferentially accumulate in mitochondria regardless of membrane potential in certain cell types, making it a tool for determining mitochondrial mass [1].

Covalent labeling Mitochondrial mass Mechanism of action

Negligible Aqueous Background Fluorescence Enables 'No-Wash' Live-Cell Imaging

MitoTracker Green FM is essentially nonfluorescent in aqueous solutions and only becomes fluorescent upon accumulation in the lipid environment of mitochondria . This property results in negligible background fluorescence, enabling researchers to visualize mitochondria in live cells immediately following addition of the stain without a wash step. In contrast, dyes like JC-1 or TMRM often exhibit higher background fluorescence due to nonspecific binding or incomplete washout, necessitating additional washing steps that can introduce variability and stress to live-cell preparations [1].

No-wash protocol High-throughput screening Live-cell imaging

MitoTracker Green FM: High-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Quantifying Mitochondrial Mass Independent of Membrane Potential in Disease Models

In studies of metabolic disorders, neurodegeneration, or apoptosis where mitochondrial membrane potential (Δψ) fluctuates or collapses, MitoTracker Green FM is essential. As established by head-to-head comparison with TMRM, MitoTracker Green FM exhibits the lowest sensitivity to FCCP-induced Δψ depolarization [1]. This allows researchers to measure total mitochondrial content (mass) in cells undergoing apoptosis or exposed to mitochondrial toxins, a measurement confounded by the signal loss observed with potentiometric dyes like TMRM or JC-1. Procurement should prioritize MitoTracker Green FM for any assay requiring normalization of functional parameters to mitochondrial mass.

Long-Term Time-Lapse Imaging of Mitochondrial Dynamics with Reduced Photobleaching

For experiments requiring extended observation of mitochondrial fusion, fission, or transport (e.g., >30 minutes), MitoTracker Green FM provides superior photostability compared to rhodamine 123 [2]. The reduced photobleaching rate minimizes the need for repeated high-intensity laser exposure, thereby preserving cell viability and maintaining consistent signal throughout the acquisition period. This makes it the dye of choice for confocal time-lapse studies tracking mitochondrial network remodeling in response to pharmacological agents.

High-Throughput Live-Cell Screening with No-Wash Protocol Compatibility

In automated high-content screening (HCS) and flow cytometry assays, the 'no-wash' property of MitoTracker Green FM translates to significant operational advantages. Because the dye is essentially nonfluorescent in aqueous solution, background fluorescence is negligible without washing . This eliminates a critical liquid-handling step, reducing well-to-well variability, minimizing cell loss during centrifugation (for suspension cells), and enabling continuous live-cell monitoring in plate readers and imaging cytometers. Substituting with a dye that requires washing (e.g., TMRM or JC-1) would introduce significant technical variability and increased assay time.

Co-localization Studies Requiring Green-Spectrum Mitochondrial Marker with Stable Mass Signal

When performing multi-color co-localization experiments where a red or far-red probe is used for a functional readout (e.g., LysoTracker Red for lysosomes or a far-red apoptosis sensor), MitoTracker Green FM serves as the optimal green-spectrum mitochondrial mass counterstain. Its covalent retention mechanism ensures that the mitochondrial signal remains robust even if the treatment alters Δψ, preventing false-negative co-localization results that might occur with potential-dependent green dyes [3]. Furthermore, its emission maximum is blue-shifted relative to rhodamine 123, providing better spectral separation from red-emitting probes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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